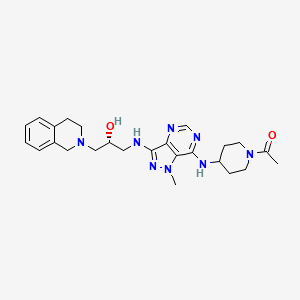
Prmt5-IN-16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prmt5-IN-16 is a compound that acts as an inhibitor of protein arginine methyltransferase 5 (PRMT5). PRMT5 is an enzyme that plays a crucial role in the methylation of arginine residues on histones and non-histone proteins, which is essential for various cellular processes, including gene expression, RNA splicing, and signal transduction. Inhibition of PRMT5 has been shown to have therapeutic potential in various cancers and other diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Prmt5-IN-16 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditionsCommon reagents used in these reactions include organic solvents, catalysts, and protecting groups to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and reproducibility. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assessment .
Analyse Des Réactions Chimiques
Types of Reactions
Prmt5-IN-16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that enhance the compound’s properties .
Applications De Recherche Scientifique
Prmt5-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PRMT5 in various chemical processes and to develop new PRMT5 inhibitors.
Biology: Employed in research to understand the biological functions of PRMT5 and its role in cellular processes such as gene expression and RNA splicing.
Medicine: Investigated for its therapeutic potential in treating cancers, particularly those with overexpression of PRMT5. It has shown promise in preclinical studies for inhibiting tumor growth and enhancing the efficacy of other cancer therapies.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting PRMT5.
Mécanisme D'action
Prmt5-IN-16 exerts its effects by inhibiting the enzymatic activity of PRMT5. PRMT5 catalyzes the symmetric dimethylation of arginine residues on target proteins, which is crucial for their function. By inhibiting PRMT5, this compound disrupts these methylation processes, leading to alterations in gene expression, RNA splicing, and other cellular functions. The molecular targets of this compound include histones and non-histone proteins involved in critical pathways such as DNA repair, cell cycle regulation, and apoptosis .
Comparaison Avec Des Composés Similaires
Prmt5-IN-16 is unique among PRMT5 inhibitors due to its specific binding affinity and selectivity for PRMT5. Similar compounds include:
GSK3326595: Another PRMT5 inhibitor that has shown efficacy in preclinical cancer models.
PF-06939999: A SAM-competitive PRMT5 inhibitor with antitumor activity in non-small cell lung cancer.
3039-0164: A novel non-SAM inhibitor discovered through structure-based virtual screening.
These compounds share the common goal of inhibiting PRMT5 but differ in their chemical structures, binding mechanisms, and therapeutic applications. This compound stands out for its unique scaffold and potential for further optimization in drug development .
Propriétés
Formule moléculaire |
C25H34N8O2 |
|---|---|
Poids moléculaire |
478.6 g/mol |
Nom IUPAC |
1-[4-[[3-[[(2R)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]amino]-1-methylpyrazolo[4,3-d]pyrimidin-7-yl]amino]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C25H34N8O2/c1-17(34)33-11-8-20(9-12-33)29-25-23-22(27-16-28-25)24(30-31(23)2)26-13-21(35)15-32-10-7-18-5-3-4-6-19(18)14-32/h3-6,16,20-21,35H,7-15H2,1-2H3,(H,26,30)(H,27,28,29)/t21-/m1/s1 |
Clé InChI |
BQIJTEQVQJHBAS-OAQYLSRUSA-N |
SMILES isomérique |
CC(=O)N1CCC(CC1)NC2=NC=NC3=C2N(N=C3NC[C@H](CN4CCC5=CC=CC=C5C4)O)C |
SMILES canonique |
CC(=O)N1CCC(CC1)NC2=NC=NC3=C2N(N=C3NCC(CN4CCC5=CC=CC=C5C4)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


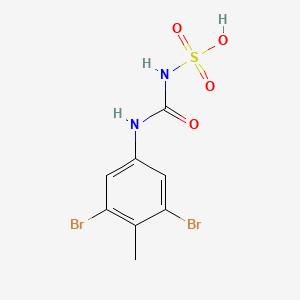
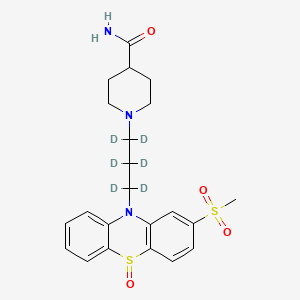

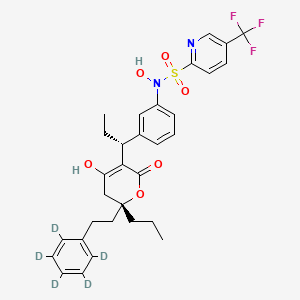
![(2S)-2,3,3,4,5,5,5-heptadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12413266.png)
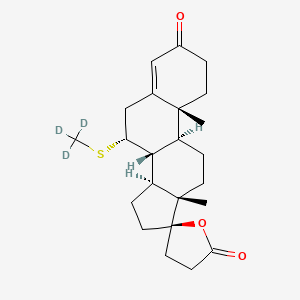
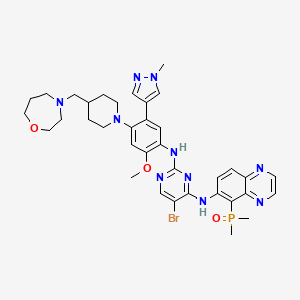
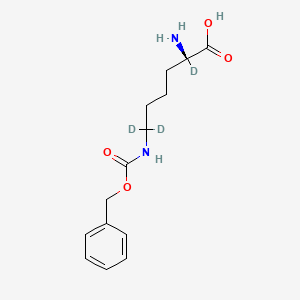



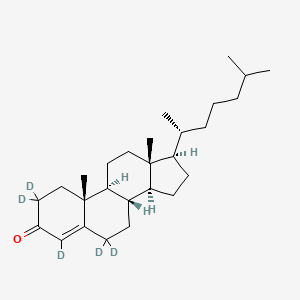

![[Glu4]-Oxytocin](/img/structure/B12413330.png)
